3-Ethenyl-5-fluorobenzoic acid
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Overview
Description
3-Ethenyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an ethenyl group and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-5-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluorobenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Types of Reactions:
Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkane.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Products: Various substituted benzoic acids.
Addition Products: Saturated derivatives of the ethenyl group.
Oxidation Products: Esters and other oxidized derivatives.
Scientific Research Applications
3-Ethenyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethenyl-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ethenyl group and fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
3-Ethenylbenzoic Acid: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluorobenzoic Acid: Lacks the ethenyl group, affecting its reactivity and applications.
3-Fluoro-4-vinylbenzoic Acid: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness: 3-Ethenyl-5-fluorobenzoic acid is unique due to the presence of both the ethenyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethenyl-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQIGUCTUYFWER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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